
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is a chemical compound that belongs to the family of quinoline carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The purpose of
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is not fully understood. However, studies have suggested that this compound may act on the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. In pharmacology, this compound has been shown to reduce the symptoms of psychosis and inflammation. It has also been shown to have analgesic effects. In biochemistry, it has been shown to inhibit the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for the study of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound for the treatment of psychosis, inflammation, and pain. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the mitochondrial respiratory chain and oxidative phosphorylation.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with isopropylamine in the presence of a coupling agent. The reaction is carried out in a solvent under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound with a high yield.
Applications De Recherche Scientifique
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit antipsychotic and anti-inflammatory properties. It has also been investigated for its potential use as an analgesic drug. In biochemistry, it has been studied for its effects on the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been explored for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)16-15(18)13-8-12-7-10(3)5-6-14(12)17-11(13)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVHQJJHEREBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

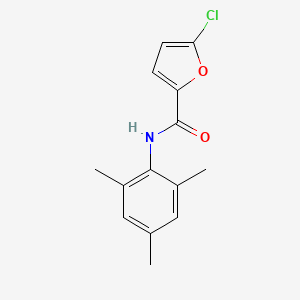
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)

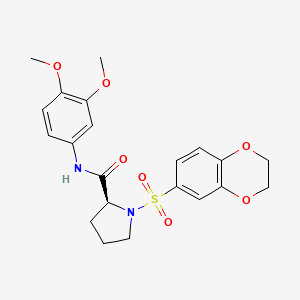
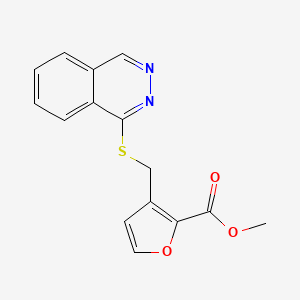
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
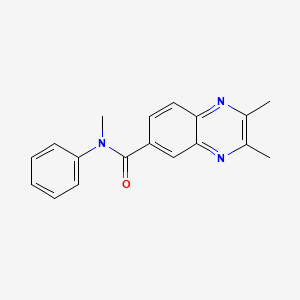
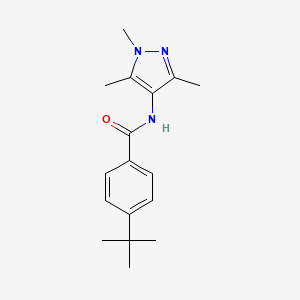
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)
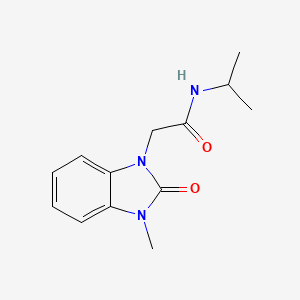
![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)